6-Sialyl-D-galactose Potassium Salt (α/β mixture) is a glycosylated compound that plays a significant role in various biological processes. It is derived from D-Galactose and N-Acetylneuraminic Acid, commonly known as sialic acid. This compound is characterized by its unique sialylation pattern, which contributes to its biological activities and applications in scientific research.
6-Sialyl-D-galactose Potassium Salt is synthesized through the enzymatic or chemical sialylation of D-Galactose with N-Acetylneuraminic Acid. It can be obtained from various commercial sources, including chemical suppliers and research laboratories, where it is used as a reference compound in analytical methods.
This compound falls under several categories:
The synthesis of 6-Sialyl-D-galactose Potassium Salt typically involves the following methods:
The reaction conditions for both methods often include:
Industrial production typically occurs in current Good Manufacturing Practice facilities, ensuring high purity through rigorous purification processes such as chromatography.
The molecular formula of 6-Sialyl-D-galactose Potassium Salt is , with a molecular weight of approximately 509.5 g/mol. The structure features a sialic acid moiety linked to D-Galactose, forming a complex arrangement of hydroxyl groups and acetamido functionalities.
CC(=O)N[C@@H]1[C@@H](O)C[C@](OC[C@@H]2O[C@H](O)[C@@H](O)[C@H](O)[C@@H]2O)(O[C@H]1[C@H](O)[C@@H](O)CO)C(=O)O[K]
InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15-,17-;/m0./s1
6-Sialyl-D-galactose Potassium Salt can undergo various chemical reactions:
Common reagents used in these reactions include:
The conditions for these reactions typically involve careful control of temperature, pH, and reaction time to achieve desired products.
The mechanism of action for 6-Sialyl-D-galactose Potassium Salt primarily involves its interaction with cell surface receptors that recognize sialic acid residues. This interaction is crucial for various biological processes, including cell signaling and pathogen recognition.
Relevant data includes:
6-Sialyl-D-galactose Potassium Salt has diverse applications across several fields:
This compound's unique properties make it valuable for ongoing research into its biological roles and potential therapeutic applications.
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: